Sigma Receptor Affinity: 1-Cyclohexylpiperazine vs. High-Affinity Derivative PB28
Unsubstituted 1-cyclohexylpiperazine is a weak binder to sigma receptors, with a Ki > 5,000 nM for the sigma-1 receptor and Ki > 1,000 nM for the EBP/sigma-2-like site [1]. In stark contrast, its 4-substituted derivative PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) demonstrates sub-nanomolar affinity (σ1 Ki = 0.38 nM, σ2 Ki = 0.68 nM) [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | σ1 Ki > 5,000 nM; σ2-like (EBP) Ki > 1,000 nM |
| Comparator Or Baseline | PB28 (4-substituted derivative): σ1 Ki = 0.38 nM; σ2 Ki = 0.68 nM |
| Quantified Difference | >13,000-fold lower affinity for σ1; >1,470-fold lower for σ2-like site |
| Conditions | Radioligand binding assays using [3H](+)-pentazocine (σ1) and [3H](+/-)-emopamil (EBP) in guinea pig membranes |
Why This Matters
This quantifies the critical functional difference between the core scaffold and the active derivative, preventing misapplication of 1-CHP in target engagement studies.
- [1] BindingDB. BDBM50299721. 1-cyclohexylpiperazine::CHEMBL574165. View Source
- [2] Berardi, F., et al. J Med Chem. 2009; 52(23): 7817-7828. View Source
